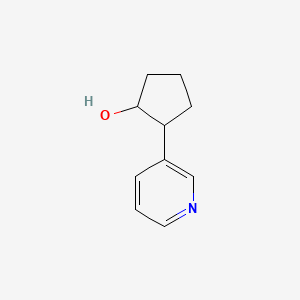

2-(Pyridin-3-yl)cyclopentan-1-ol

Description

2-(Pyridin-3-yl)cyclopentan-1-ol is a bicyclic organic compound featuring a cyclopentanol backbone substituted with a pyridine ring at the 2-position. This structural combination makes it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name |

2-pyridin-3-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-5-1-4-9(10)8-3-2-6-11-7-8/h2-3,6-7,9-10,12H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLROTABCALFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)cyclopentan-1-ol typically involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium acetate and tri-o-tolylphosphine .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Pyridin-3-yl)cyclopentan-1-ol is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and interactions.

Medicine: This compound has potential therapeutic applications, including antimicrobial and antiviral activities.

Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

Structural Differences :

- The amino-butyl substituent in 1-(1-aminobutan-2-yl)cyclopentan-1-ol replaces the pyridine ring, introducing a flexible aliphatic chain with a primary amine group.

- The amine group enhances basicity and nucleophilicity compared to the aromatic pyridine in 2-(Pyridin-3-yl)cyclopentan-1-ol.

Functional Implications :

- Pharmaceutical Applications: The amino derivative is explored for its role in drug intermediates due to its ability to form hydrogen bonds and participate in amide couplings. In contrast, the pyridine-containing compound may exhibit enhanced bioavailability due to aromatic interactions with biological targets .

- Solubility: The amino derivative is more water-soluble (logP ~1.2) than this compound (estimated logP ~1.8), owing to the amine’s polarity.

- Reactivity: The pyridine ring in this compound can undergo electrophilic substitution reactions, whereas the amino derivative is prone to alkylation or acylation.

| Property | This compound | 1-(1-Aminobutan-2-yl)cyclopentan-1-ol |

|---|---|---|

| Molecular Weight (g/mol) | 177.2 | 171.3 |

| Key Functional Groups | Pyridine, Cyclopentanol | Amine, Cyclopentanol |

| logP (Estimated) | 1.8 | 1.2 |

| Bioactivity | Aromatic interactions | Hydrogen-bonding motifs |

3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol

Structural Differences :

- This compound features a more complex terpene-like structure with multiple methyl groups and a cyclopentene ring, contrasting with the simpler pyridine-substituted cyclopentanol.

Functional Implications :

- Applications : Used in fragrances due to its volatile and odor-active properties, whereas this compound is more suited for medicinal chemistry.

- Stability : The branched methyl groups in the terpene derivative enhance steric hindrance, reducing reactivity compared to the pyridine-containing compound .

Research Findings and Trends

- Synthetic Accessibility: this compound can be synthesized via palladium-catalyzed cross-coupling, similar to methods used for amino-substituted cyclopentanols, but requires rigorous purification due to pyridine’s coordination with metal catalysts .

- Toxicity and Safety : Pyridine-containing compounds often exhibit higher toxicity than aliphatic analogs, necessitating careful handling.

Biological Activity

2-(Pyridin-3-yl)cyclopentan-1-ol is a cyclopentanol derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its solubility in both water and organic solvents, making it a versatile candidate for therapeutic applications.

- Molecular Formula: C10H13NO

- Appearance: White crystalline solid

- Solubility: Soluble in water and various organic solvents

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties. It may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The interactions with bacterial proteins or enzymes could be responsible for this activity, potentially leading to new antibacterial agents.

Antiviral Effects

The compound has also shown potential antiviral effects. It is hypothesized that this compound may bind to viral proteins, inhibiting their function and thereby preventing viral replication. However, detailed studies on its antiviral mechanism are still lacking and require further investigation.

While the exact mechanism of action for this compound is not fully understood, it is believed to involve modulation of specific biological pathways through interaction with proteins or enzymes. This capability positions it as a candidate for further pharmacological studies aimed at elucidating its therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and potential activities of compounds related to this compound:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| 2-(Pyridin-2-yl)cyclopentan-1-ol | Substituted pyridine at the 2-position | Antimicrobial, antiviral |

| 2-(Pyridin-4-yl)cyclopentan-1-ol | Substituted pyridine at the 4-position | Antimicrobial |

| 2-(Pyridin-3-yl)cyclohexan-1-ol | Cyclohexane ring instead of cyclopentane | Unknown; further study required |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.